trans-n-boc-4-aminomethyl-cyclohexanol
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Overview
Description
trans-n-boc-4-aminomethyl-cyclohexanol is a chemical compound with the molecular formula C12H23NO3. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by a tert-butyl group attached to a carbamate moiety, which is further connected to a 4-hydroxycyclohexylmethyl group.
Mechanism of Action
Target of Action
Trans-N-Boc-4-Aminomethyl-cyclohexanol, also known as tert-Butyl ((4-hydroxycyclohexyl)methyl)carbamate or tert-Butyl ((trans-4-hydroxycyclohexyl)methyl)carbamate, is a compound used in proteomics research
Mode of Action
Related compounds such as trans-4-aminocyclohexanol have been used in the synthesis of n-substituted 7-azabicyclo , indicating potential interactions with these targets.
Biochemical Pathways
The compound’s involvement in proteomics research suggests it may interact with proteins and other biomolecules, potentially affecting their function and the biochemical pathways they are involved in .
Result of Action
As a compound used in proteomics research, it may have effects on protein structure or function .
Preparation Methods
The synthesis of trans-n-boc-4-aminomethyl-cyclohexanol typically involves the reaction of tert-butyl chloroformate with 4-hydroxycyclohexylmethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
trans-n-boc-4-aminomethyl-cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
trans-n-boc-4-aminomethyl-cyclohexanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various chemical products and materials.
Comparison with Similar Compounds
trans-n-boc-4-aminomethyl-cyclohexanol can be compared with similar compounds such as:
- tert-Butyl ((4-oxocyclohexyl)methyl)carbamate
- tert-Butyl ((4-hydroxycyclohexyl)ethyl)carbamate These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the tert-butyl group and the 4-hydroxycyclohexylmethyl moiety in this compound contributes to its distinct properties and potential uses .
Properties
IUPAC Name |
tert-butyl N-[(4-hydroxycyclohexyl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-9-4-6-10(14)7-5-9/h9-10,14H,4-8H2,1-3H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYVCQSOGJIMPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649614 |
Source
|
Record name | tert-Butyl [(4-hydroxycyclohexyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021919-45-8 |
Source
|
Record name | tert-Butyl [(4-hydroxycyclohexyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1021919-45-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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